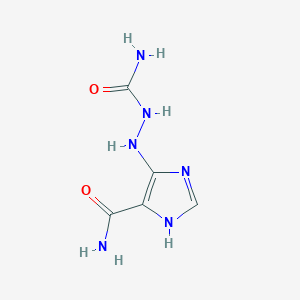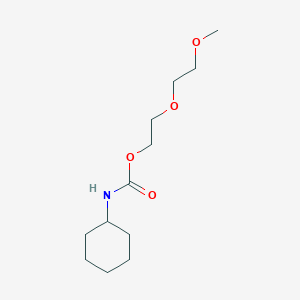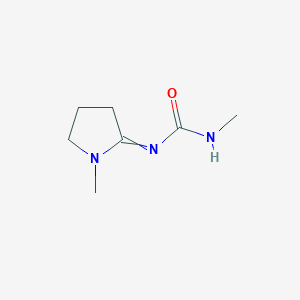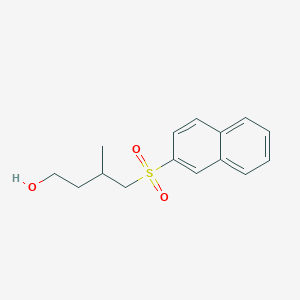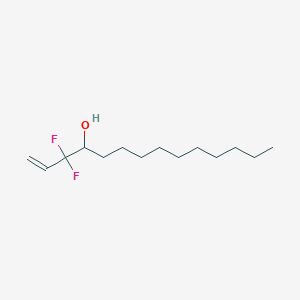
3,3-Difluorotetradec-1-EN-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluorotetradec-1-EN-4-OL is an organic compound characterized by the presence of two fluorine atoms attached to the third carbon of a tetradecene chain, with a hydroxyl group on the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorotetradec-1-EN-4-OL typically involves the fluorination of a precursor compound. One common method is the reaction of a tetradecene derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of recyclable catalysts and solvents can also enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Difluorotetradec-1-EN-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,3-difluorotetradecan-4-one.
Reduction: Formation of 3,3-difluorotetradecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Difluorotetradec-1-EN-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity or chemical resistance.
Wirkmechanismus
The mechanism of action of 3,3-Difluorotetradec-1-EN-4-OL involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3,3-Difluorotetradecane: Lacks the double bond and hydroxyl group, resulting in different chemical and physical properties.
3,3-Difluorotetradecan-4-one:
3,3-Difluorotetradec-1-EN-4-OL Derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
Uniqueness: this compound is unique due to its combination of a double bond, fluorine atoms, and a hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
88257-90-3 |
|---|---|
Molekularformel |
C14H26F2O |
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
3,3-difluorotetradec-1-en-4-ol |
InChI |
InChI=1S/C14H26F2O/c1-3-5-6-7-8-9-10-11-12-13(17)14(15,16)4-2/h4,13,17H,2-3,5-12H2,1H3 |
InChI-Schlüssel |
YADYVZKXAPILFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(C=C)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
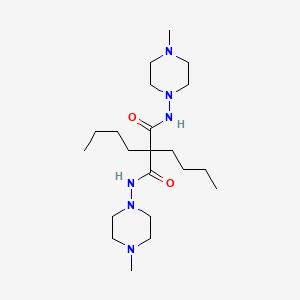
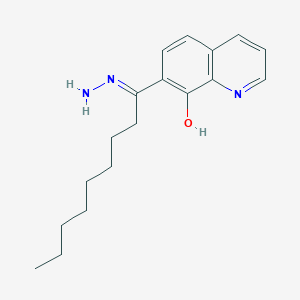
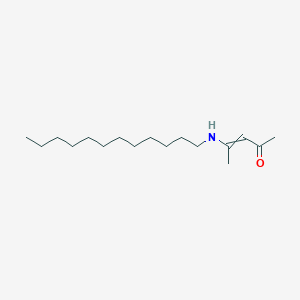

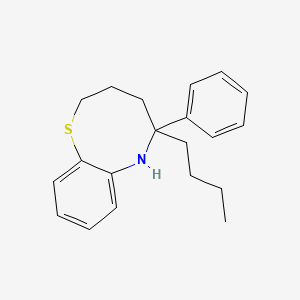
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)

